Product packaging for 2-Methylidene-3-phenylbutanal(Cat. No.:CAS No. 80691-79-8)

2-Methylidene-3-phenylbutanal

Cat. No.: B12646759
CAS No.: 80691-79-8
M. Wt: 160.21 g/mol
InChI Key: XGDRYBAMXVBPEY-UHFFFAOYSA-N
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Description

2-Methylidene-3-phenylbutanal is a chemical compound offered for research and development purposes. Compounds of this class, featuring both an aldehyde and an alkene functional group, are of significant interest in synthetic organic chemistry as versatile intermediates or building blocks for the construction of more complex molecules, such as pharmaceuticals and agrochemicals . The presence of a conjugated system can make it a subject of study in materials science. Furthermore, understanding the atmospheric fate and degradation pathways of aldehydes is a key area of environmental research, and this compound could serve as a model substrate in such kinetic and mechanistic studies . This product is strictly labeled For Research Use Only (RUO) . It is intended for use in controlled laboratory settings by qualified researchers. It is not intended for use in diagnostics, therapeutics, or any other human or animal use. Researchers should handle this material with appropriate safety precautions and are responsible for ensuring its use complies with all applicable laws and regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O B12646759 2-Methylidene-3-phenylbutanal CAS No. 80691-79-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

80691-79-8

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

2-methylidene-3-phenylbutanal

InChI

InChI=1S/C11H12O/c1-9(8-12)10(2)11-6-4-3-5-7-11/h3-8,10H,1H2,2H3

InChI Key

XGDRYBAMXVBPEY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C(=C)C=O

Origin of Product

United States

Synthetic Methodologies for 2 Methylidene 3 Phenylbutanal and Analogous Structures

Direct Synthetic Routes to 2-Methylidene-3-phenylbutanal and Related α-Alkyl α,β-Unsaturated Aldehydes

Direct and efficient methods for the synthesis of α-alkyl α,β-unsaturated aldehydes are highly sought after. The following subsections detail specific catalytic and multi-step reactions that can be employed to generate these valuable molecules.

Palladium-Catalyzed β-Methylene C–H Arylation of Primary Aldehydes for β-Tertiary Aldehydes

A notable advancement in the synthesis of β-tertiary aldehydes involves the palladium-catalyzed β-methylene C–H arylation of primary aldehydes. nih.govtdl.org This method utilizes a transient directing group (TDG) strategy to achieve direct functionalization of the β-C(sp³)–H bond in unmasked aliphatic aldehydes. nih.govresearchgate.net The reaction typically employs a palladium catalyst in conjunction with a transient directing group, such as 3-amino-3-methylbutanoic acid, and an external ligand like 2-pyridone. nih.govrsc.org This approach circumvents the need for pre-existing α,β-unsaturation, allowing for the direct formation of β-tertiary aldehydes with high site-selectivity. nih.gov The incorporation of 2-pyridone ligands has been shown to lower the activation energy of the C–H bond cleavage, facilitating the formation of the intermediate palladacycles. nih.gov This methodology has been successfully applied to a variety of linear primary aliphatic aldehydes, demonstrating good yields and functional group compatibility. nih.govresearchgate.net

Table 1: Examples of Palladium-Catalyzed β-Methylene C–H Arylation

Aldehyde Substrate Arylating Agent Catalyst System Product Type Reference
Linear Primary Aldehydes Aryl Iodides Pd(OAc)₂ / 3-amino-3-methylbutanoic acid / 2-pyridone β-Tertiary Aldehydes nih.gov

Hydroformylation of Olefins for Butanal Derivatives

Hydroformylation, also known as oxo synthesis, is a key industrial process for the production of aldehydes from olefins. This reaction involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene. While not a direct route to α,β-unsaturated aldehydes, it is a fundamental method for producing butanal and its derivatives, which can serve as precursors. The process typically utilizes cobalt or rhodium catalysts.

In Situ Generation of α-Methylene Compounds via Knoevenagel Reactions with Formaldehyde

The Knoevenagel condensation is a versatile method for forming carbon-carbon bonds through the reaction of an active methylene compound with an aldehyde or ketone, catalyzed by a weak base. wikipedia.orgthermofisher.com When formaldehyde is used as the aldehyde, this reaction can generate highly reactive α-methylene intermediates in situ. beilstein-journals.org These intermediates can then undergo further reactions, such as Diels-Alder cycloadditions, to produce more complex molecules. beilstein-journals.org The reaction of an active methylene compound with formaldehyde is often complicated by polycondensation; however, techniques like diffusion mixing can be employed to control the reaction and favor the formation of the desired monocrotonic product. beilstein-journals.org

Table 2: Knoevenagel Condensation for α-Methylene Compound Generation

Active Methylene Compound Aldehyde Catalyst Intermediate Application Reference
Diethyl Malonate Formaldehyde Diethylamine Bis-adduct C-C bond formation thermofisher.comresearchgate.net

In Situ Oxidation-Wittig Reaction Followed by Hydrolysis from Primary Alcohols

A direct and efficient method for converting primary alcohols into α,β-unsaturated aldehydes is the in situ oxidation-Wittig reaction. This one-pot procedure involves the oxidation of a primary alcohol to an aldehyde, which is then immediately trapped by a Wittig reagent. Subsequent hydrolysis of the intermediate yields the desired α,β-unsaturated aldehyde. This approach is particularly advantageous as it avoids the isolation of potentially volatile or unstable aldehyde intermediates.

Preparation via Reactions of Bis(trimethylsilyl)-tert-butylaidimines with Aldehydes

While direct reactions of bis(trimethylsilyl)-tert-butylaldimines with aldehydes for the synthesis of this compound are not extensively documented, the reactivity of related N-silylated compounds, such as N-silyl imines and N-silyl enamines, is well-established in organic synthesis. rsc.org N-silylamines serve as versatile substrates in various C-N and C-C bond-forming reactions. rsc.org The facile hydrolytic cleavage of the Si-N bond allows for the convenient release of the free amine product after the reaction. rsc.org The distinct electronic properties of N-silylated imines and enamines offer complementary reactivity compared to their non-silylated counterparts, making them valuable intermediates in synthetic chemistry. rsc.org

General and Analogous Synthetic Strategies for α,β-Unsaturated Aldehydes

Beyond the specific methods detailed above, a range of general synthetic strategies can be employed for the preparation of α,β-unsaturated aldehydes. These methods often involve classic named reactions and provide access to a wide variety of substituted alkenals.

One of the most common approaches is the Aldol Condensation , where an enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then be dehydrated to yield the α,β-unsaturated product.

The Wittig reaction provides a reliable method for forming a carbon-carbon double bond by reacting an aldehyde or ketone with a phosphonium ylide. nih.gov By choosing the appropriate ylide, a variety of α,β-unsaturated aldehydes can be synthesized. nih.gov

Another important method is the Mannich reaction , which involves the aminoalkylation of an acidic proton located in the α-position of a carbonyl compound. The mechanism suggests that the enol form of a donor aldehyde reacts with an iminium compound, which can be generated from an acceptor aldehyde like formaldehyde. mdpi.com

Furthermore, tandem reactions, such as hydration/condensation of alkynes with aldehydes , catalyzed by zeolites, offer a facile route to α,β-unsaturated carbonyl compounds under solvent-free conditions. rsc.org

Table 3: General Synthetic Strategies for α,β-Unsaturated Aldehydes

Reaction Name Reactants Key Features Product Class
Aldol Condensation Enolate and Carbonyl Compound C-C bond formation followed by dehydration α,β-Unsaturated Carbonyls
Wittig Reaction Aldehyde/Ketone and Phosphonium Ylide Formation of a C=C double bond Alkenes, including α,β-Unsaturated Aldehydes
Mannich Reaction Carbonyl Compound, Amine, and Aldehyde Aminoalkylation β-Amino Carbonyl Compounds (precursors)

Aldol Condensation Routes

Aldol condensation is a cornerstone of carbonyl chemistry, enabling the formation of β-hydroxy aldehydes or ketones, which can subsequently dehydrate to yield α,β-unsaturated carbonyl compounds. This strategy is highly effective for constructing the carbon skeleton of molecules like this compound.

The self-aldol condensation of an aldehyde like propanal can lead to the formation of α,β-unsaturated aldehydes. In this process, one molecule of the aldehyde acts as the nucleophile (after deprotonation at the α-carbon) and another acts as the electrophile. Subsequent dehydration of the aldol addition product yields the unsaturated aldehyde. libretexts.org

Heterogeneous catalysts, such as anion-exchange resins, have been effectively employed to facilitate these reactions, offering advantages in terms of catalyst separation and recycling. For instance, the self-condensation of propanal has been investigated using strong and weak anion-exchange resins in aqueous media. acs.orglu.se The reaction proceeds through the formation of a β-hydroxy aldehyde, which then dehydrates to the more stable α,β-unsaturated aldehyde. acs.orglu.se

In a study utilizing a strong anion-exchange resin, a high conversion of propanal (97%) was achieved with excellent selectivity (95%) to 2-methyl-2-pentenal within one hour at 35°C. acs.orgrsc.org This demonstrates the efficiency of heterogeneous systems in promoting self-aldol condensation. While this specific product is not this compound, the underlying principle of α-alkyl substituted α,β-unsaturated aldehyde formation is directly analogous.

Table 1: Heterogeneously Catalyzed Self-Aldol Condensation of Propanal

Catalyst Type Reactant Key Product Conversion (%) Selectivity (%) Reference
Strong Anion-Exchange Resin Propanal 2-Methyl-2-pentenal 97 95 acs.orgrsc.org

Crossed-aldol or mixed-aldol condensation is a powerful variant that allows for the synthesis of more complex α,β-unsaturated aldehydes by reacting two different carbonyl compounds. khanacademy.org To synthesize a structure analogous to this compound, a crossed-aldol reaction between an aldehyde bearing the α-phenyl group and formaldehyde would be a viable route. For instance, the reaction of 2-phenylpropanal with formaldehyde would be expected to yield this compound after dehydration.

A critical challenge in crossed-aldol reactions is controlling the selectivity to avoid a mixture of products from self-condensation of each aldehyde and the two possible cross-condensation products. libretexts.org A common strategy to achieve selectivity is to use a non-enolizable aldehyde as one of the reaction partners. Benzaldehyde, which lacks α-hydrogens, is a classic example of a non-enolizable aldehyde and is often used in Claisen-Schmidt reactions, a subset of crossed-aldol condensations. libretexts.org

In the context of synthesizing analogs, the reaction between benzaldehyde and propanal is a well-documented example. khanacademy.org In this reaction, the enolate of propanal attacks the carbonyl carbon of benzaldehyde. Benzaldehyde is less reactive than propanal towards nucleophilic addition, which helps to favor the desired cross-condensation product. doubtnut.com The resulting β-hydroxy aldehyde can then be dehydrated to form 2-methyl-3-phenyl-2-propenal. This reaction highlights the feasibility of constructing α-alkyl-β-aryl unsaturated aldehydes through this pathway.

Table 2: Example of a Cross-Aldol Condensation Reaction

Reactant 1 (Electrophile) Reactant 2 (Nucleophile Precursor) Product (after dehydration) Key Features Reference

Mannich Reactions for α-Methylenation and α-Aryl-Substituted Acroleins

The Mannich reaction is a three-component condensation reaction involving an aldehyde (typically formaldehyde), a primary or secondary amine, and a compound with an acidic proton, such as an aldehyde or ketone. libretexts.orgtaylorandfrancis.comwikipedia.org The product is a β-amino-carbonyl compound, also known as a Mannich base. libretexts.orgtaylorandfrancis.com This reaction is particularly useful for the α-functionalization of carbonyl compounds.

The mechanism begins with the formation of an iminium ion from the amine and formaldehyde. libretexts.orgwikipedia.org The enol form of the active hydrogen compound then acts as a nucleophile, attacking the iminium ion. libretexts.orgwikipedia.org For the synthesis of α-methylidene aldehydes, the resulting Mannich base can undergo a subsequent elimination reaction.

To synthesize this compound, one could envision a Mannich reaction starting with 3-phenylbutanal, formaldehyde, and a secondary amine (e.g., dimethylamine). The resulting β-amino aldehyde, upon heating or treatment with a suitable reagent, would eliminate the secondary amine to generate the desired α-methylidene double bond. This process is a key method for introducing an exo-methylene group adjacent to a carbonyl. chemtube3d.com

The Mannich reaction is a versatile tool for producing a wide array of biologically active compounds and synthetic intermediates. taylorandfrancis.comorganic-chemistry.org Its application in the synthesis of α-substituted acroleins has been demonstrated, where an aldehyde reacts with dihalomethane and diethylamine to afford the target structure. rsc.org

Table 3: Generalized Mannich Reaction for α-Methylenation

Substrate (Active H) Reagents Intermediate Final Product Reference

Dehydrogenation and Desaturation Protocols

Dehydrogenation or desaturation reactions provide a direct route to α,β-unsaturated carbonyl compounds from their saturated counterparts by forming a carbon-carbon double bond. thieme-connect.de This approach is attractive as it often utilizes readily available saturated aldehydes.

Various catalytic systems have been developed for the α,β-desaturation of aldehydes and ketones. Transition metals, particularly palladium and copper, are commonly employed. thieme-connect.densf.gov For example, palladium-catalyzed dehydrogenation can proceed via the formation of a palladium-enolate species, followed by β-hydride elimination. nsf.gov A method for the synthesis of linear α,β-unsaturated aldehydes using a palladium catalyst with an organic nitrite cocatalyst and molecular oxygen as the oxidant has been reported to proceed at room temperature. acs.org

Metal-free desaturation methods have also emerged as a more sustainable alternative. These can involve the use of stoichiometric oxidants or photocatalytic systems. pkusz.edu.cnnih.gov For instance, a visible-light-promoted, organocatalytic aerobic oxidation has been developed for the synthesis of α,β-unsaturated ketones and aldehydes from silyl (B83357) enol ethers. pkusz.edu.cn Another approach involves a synergistic triple catalysis system of enamine, photoredox, and cobalt catalysis to achieve the desaturation of cyclohexenecarbaldehyde cores to aromatic aldehydes. manchester.ac.uk

Applying this to the synthesis of this compound, one would start with 2-methyl-3-phenylbutanal and subject it to a suitable dehydrogenation catalyst and conditions to introduce the double bond.

Table 4: Catalytic Systems for α,β-Dehydrogenation of Aldehydes

Catalyst System Oxidant Key Features Reference
Palladium with organic nitrite cocatalyst Molecular Oxygen Room temperature reaction. acs.org
Copper-based catalysts Various Can proceed via radical pathways. thieme-connect.de

Transformations from α-Halo Carbonyl Compounds via Elimination

The synthesis of α,β-unsaturated aldehydes can be achieved through the dehydrohalogenation of α-halo carbonyl compounds. This elimination reaction is a classical and effective method for introducing a double bond adjacent to a carbonyl group.

The process typically involves two steps: first, the α-halogenation of a saturated aldehyde, followed by treatment with a base to induce the elimination of a hydrogen halide. For instance, α-chloro- and α-bromo-substituted α,β-unsaturated aldehydes are often prepared by the halogenation of the corresponding α,β-unsaturated aldehyde followed by dehydrohalogenation using a base like triethylamine. nih.gov

To synthesize this compound via this route, one could start with 2-methyl-3-phenylbutanal. Halogenation at the 2-position would yield 2-halo-2-methyl-3-phenylbutanal. Subsequent treatment with a suitable base would lead to the elimination of HX, forming the desired product. The choice of base and reaction conditions is crucial to favor the desired elimination product and avoid side reactions.

This methodology is broadly applicable for the synthesis of various halo-vinyl carbonyl compounds. rsc.org

Table 5: Dehydrohalogenation for the Synthesis of α,β-Unsaturated Aldehydes

Starting Material Reagents Intermediate Product Reference

Acylation-Based Approaches for Aldehyde Generation

Acylation reactions are fundamental for the introduction of an acyl group (R-C=O) into a molecule. While often used to synthesize ketones, certain acylation strategies can be adapted for the generation of aldehydes. Aldehydes themselves can also serve as effective acylating agents in some modern synthetic protocols. rsc.org

A classical method for synthesizing aromatic ketones that can be conceptually related is the Friedel-Crafts acylation, where an aromatic ring is acylated with an acid chloride in the presence of a Lewis acid catalyst like aluminum chloride. libretexts.orgncert.nic.inlibretexts.org While this directly produces a ketone, modifications and subsequent reaction steps can lead to aldehyde structures.

More directly relevant to aldehyde synthesis are reductions of acyl derivatives. For example, the Rosenmund reduction involves the hydrogenation of an acyl chloride over a poisoned palladium catalyst to yield an aldehyde. ncert.nic.in Another approach is the partial reduction of esters or nitriles using reagents like diisobutylaluminium hydride (DIBAL-H). ncert.nic.in

In the context of this compound, an acylation-based approach might be less direct. However, one could envision a multi-step sequence where a suitable precursor is acylated and then transformed into the target aldehyde. For instance, a ketone could be acylated to form a β-diketone or a β-keto aldehyde, which could then undergo further transformations. researchgate.net

Table 6: Selected Acylation-Related Methods for Carbonyl Synthesis

Reaction Name Substrate Reagent(s) Product Type Reference
Friedel-Crafts Acylation Aromatic Ring Acid Chloride, AlCl₃ Aromatic Ketone libretexts.orgncert.nic.in
Rosenmund Reduction Acyl Chloride H₂, Pd/BaSO₄ Aldehyde ncert.nic.in

Oxidative Routes from Alcohols or Primary Halides

The synthesis of α,β-unsaturated aldehydes, such as this compound, can be achieved through the selective oxidation of the corresponding α,β-unsaturated alcohols. nih.gov This transformation is crucial for producing fine chemicals used in fragrances, flavorings, and pharmaceuticals. nih.govresearchgate.net While chemical catalysis can be employed, it often faces challenges like poor selectivity and overoxidation. nih.gov

Biocatalytic oxidation has emerged as a promising alternative due to its high selectivity and environmentally friendly reaction conditions. nih.gov Alcohol dehydrogenases (ADHs) are particularly effective biocatalysts for this purpose. For instance, an ADH from Yokenella sp. WZY002 demonstrates high activity in oxidizing a variety of α,β-unsaturated alcohols into their corresponding aldehydes. researchgate.net To make this process more efficient, cascade biocatalysis systems have been developed. These systems can co-express an alcohol dehydrogenase, an NADPH oxidase for cofactor regeneration, and sometimes a hemoglobin to improve oxygen availability, leading to efficient whole-cell oxidation processes. researchgate.net

Another modern approach involves electrochemical methods. The selective oxidation of allylic alcohols to α,β-unsaturated aldehydes can be performed using hydrogen peroxide (H₂O₂) that is generated electrochemically through the two-electron water oxidation (2e⁻ WOR) process. nih.gov This method, often catalyzed by platinum black, allows for controlled oxidation and has been successfully applied to various allylic alcohols. nih.gov

Visible-light-promoted organocatalytic aerobic oxidation offers a transition-metal-free pathway. This method can convert silyl enol ethers, derived from saturated aldehydes, into their α,β-unsaturated counterparts using an organic dye as a photosensitizer and molecular oxygen as the oxidant. pkusz.edu.cn

Asymmetric and Enantioselective Synthetic Pathways

Achieving stereocontrol is paramount in modern organic synthesis. The following sections detail various asymmetric and enantioselective strategies applicable to the synthesis of chiral aldehydes like this compound.

Organocatalytic Enantioselective Phosphonylation of α,β-Unsaturated Aldehydes

While not a direct synthesis of the aldehyde itself, the organocatalytic enantioselective phosphonylation of α,β-unsaturated aldehydes is a critical method for their further functionalization into high-value chiral compounds. This reaction involves the addition of a phosphite to the β-carbon of an α,β-unsaturated aldehyde, creating a new carbon-phosphorus bond and a stereocenter. acs.orgnih.gov The reaction is typically catalyzed by a chiral secondary amine, which activates the aldehyde by forming an iminium ion intermediate. acs.org

Mechanistic studies show that the process begins with the formation of an iminium ion, followed by the addition of the phosphite to the β-carbon. nih.gov The rate-determining step is the transformation of the phosphorus center from P(III) to P(V) via a nucleophilic Sₙ2-type dealkylation. acs.org The use of a Brønsted acid and a soft nucleophile, such as sodium iodide, can improve both the reaction rate and the enantioselectivity. acs.orgfigshare.com This methodology has been successfully applied to both aliphatic and aromatic α,β-unsaturated aldehydes, yielding β-phosphonylated products in good yields and with high enantioselectivities. nih.gov These products are valuable precursors for biologically important molecules, including glutamic acid and fosmidomycin precursors. acs.orgresearchgate.net

Substrate (Aldehyde)CatalystYield (%)Enantiomeric Excess (% ee)
Aliphatic α,β-Unsaturated Aldehyde(S)-2-[bis(3,5-bistrifluoromethylphenyl)trimethylsilanoxymethyl]pyrrolidineGood84-85
Cinnamic Aldehyde(S)-2-[bis(3,5-bistrifluoromethylphenyl)trimethylsilanoxymethyl]pyrrolidine6788
para-Substituted Cinnamic Aldehydes(S)-2-[bis(3,5-bistrifluoromethylphenyl)trimethylsilanoxymethyl]pyrrolidine51-6774-88

Data sourced from studies on organocatalytic phosphonylation reactions. acs.org

Asymmetric Mannich Reactions with Enolizable Aldehydes

The asymmetric Mannich reaction is a powerful tool for carbon-carbon bond formation, enabling the synthesis of chiral β-amino carbonyl compounds. wikipedia.orgbuchler-gmbh.com This three-component reaction involves an aldehyde, an amine, and an enolizable carbonyl compound (in this case, another aldehyde). wikipedia.org The mechanism starts with the formation of an electrophilic iminium ion from the amine and one aldehyde, which then reacts with the enol form of the second aldehyde. wikipedia.org

Organocatalysis, particularly with amino acids like proline and its derivatives, has become a cornerstone of asymmetric Mannich reactions. nih.govresearchgate.net The catalyst facilitates the formation of an enamine from the enolizable aldehyde, which then attacks the iminium ion with high facial selectivity. wikipedia.org The choice of catalyst can influence the diastereoselectivity of the product. For instance, (S)-proline often favors the syn-adduct, while modified catalysts can be used to obtain the anti-isomer. wikipedia.orgnih.gov The combination of proline with a co-catalyst, such as a urea Brønsted base, can lead to excellent stereocontrol (up to 99:1 dr, 99% ee) under mild conditions. nih.gov This methodology is highly valuable for constructing chiral nitrogen-containing molecules. buchler-gmbh.com

Enantioselective Conjugate Additions to Michael Acceptors

Enantioselective conjugate addition, or Michael addition, is a fundamental reaction for creating stereocenters. In the context of synthesizing structures analogous to this compound, this involves the addition of a nucleophile to the β-position of an α,β-unsaturated aldehyde (the Michael acceptor). beilstein-journals.org This reaction directly constructs substituted 1,5-dicarbonyl compounds or related structures. researchgate.net

A wide range of chiral catalysts have been developed for this transformation, including organocatalysts and metal complexes. researchgate.netrsc.org Chiral secondary amines, for example, can catalyze the addition of nucleophiles to α,β-unsaturated aldehydes via iminium ion activation. Another strategy involves the use of N-heterocyclic carbenes (NHCs), which add to the aldehyde to form a reactive enol intermediate (the Breslow intermediate) that then adds to a pendant conjugate acceptor in an intramolecular fashion. nih.gov This latter approach has been shown to be highly diastereo- and enantioselective for synthesizing cyclic structures. nih.gov The choice of Michael acceptor has been expanded over the years to include α,β-unsaturated ketones, esters, and nitroolefins, in addition to aldehydes. beilstein-journals.org

Michael AcceptorNucleophile SourceCatalyst TypeEnantiomeric Excess (% ee)
α,β-Unsaturated AldehydeAldehydeChiral Pyrrolidine DerivativeHigh
N-Substituted MaleimideAldehydeL-phenylalanine on Aluminaup to 99%
α,β-Unsaturated Methyl KetoneEnol generated from aldehydeN-Heterocyclic Carbene (NHC)Excellent
NitroalkeneThioacidThiourea OrganocatalystHigh

Data compiled from various studies on enantioselective conjugate additions. rsc.orgnih.govnih.gov

Biocatalytic Approaches for Chiral Aldehyde and Butanol Derivatives

Biocatalysis offers a green and highly selective route to chiral molecules, including aldehydes and their corresponding alcohol precursors. nih.gov Enzymes, used either in isolated form or within whole-cell systems, can perform reactions with high enantioselectivity and regioselectivity under mild conditions, avoiding issues like racemization or rearrangement. nih.govnih.gov

Alcohol dehydrogenases (ADHs) are widely used for the asymmetric reduction of ketones to produce chiral alcohols, which can then be oxidized to the desired chiral aldehydes. mdpi.com For example, specific commercial ADHs can reduce α-nitroketones to either the (R)- or (S)-enantiomer of the corresponding β-nitroalcohol with high yields and excellent enantiomeric excess (up to 99% ee). mdpi.com These nitroalcohols are versatile intermediates. mdpi.comrsc.org

Another biocatalytic strategy is the kinetic resolution of racemic alcohols using hydrolases, such as lipases. nih.gov In this process, the enzyme selectively acylates one enantiomer of the alcohol, allowing for the separation of the unreacted enantiomer from the acylated one. This method has been successfully applied to produce chiral butanol derivatives. nih.gov Furthermore, evolved enzymes like galactose oxidase (GOase) can perform desymmetrizing oxidation of prochiral diols to yield chiral aldehydes with high selectivity. nih.gov

Strategies Employing Chiral Auxiliaries and Organocatalysts (e.g., Thioureas)

The use of chiral auxiliaries is a classical and effective strategy for asymmetric synthesis. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of a reaction. scilit.com For aldehydes, this can involve forming a chiral aminal or imidazolidine from a C₂-symmetrical chiral diamine. iupac.org The chiral auxiliary creates a diastereomeric intermediate, allowing a subsequent reaction, such as the addition of a nucleophile, to proceed with high diastereoselectivity. The auxiliary is then removed to yield the enantiomerically enriched product. iupac.org

In parallel, bifunctional organocatalysts, particularly those based on a thiourea scaffold, have become powerful tools in asymmetric synthesis. nih.govrsc.org Chiral thiourea catalysts operate through hydrogen bonding. nih.gov They can activate electrophiles and simultaneously orient the nucleophile, facilitating a highly stereocontrolled reaction. rsc.org Thiourea catalysts derived from chiral diamines (like diaminocyclohexane), amino alcohols, or Cinchona alkaloids have been successfully applied in a variety of reactions, including Michael additions, Mannich reactions, and aza-Henry reactions. buchler-gmbh.comnih.govnih.gov The dual-activation capability of these catalysts often leads to excellent yields and high levels of enantioselectivity. nih.gov

Enantioselective Synthesis of α-Substituted β-Amino Acid Precursors

The development of synthetic routes to enantioenriched β-amino acids is of significant interest due to their role as building blocks for bioactive peptides and pharmaceuticals. Catalytic enantioselective conjugate addition reactions are a primary method for accessing these chiral derivatives, often starting from α,β-unsaturated carbonyl compounds. Various strategies have been developed to achieve high enantioselectivity in the synthesis of precursors for α-substituted β-amino acids.

One notable method is the copper-catalyzed hydroamination of α,β-unsaturated carbonyl compounds. This approach utilizes a CuH-catalyst to achieve an enantioselective hydroamination, employing readily available starting materials. A key feature of this method is the ligand-controlled reversal of hydrocupration regioselectivity, which allows the copper to be delivered to the β-position of cinnamic acid derivatives. This intermediate subsequently reacts with an electrophilic aminating reagent, such as 1,2-benzisoxazole, to yield enantioenriched β-amino acid derivatives. Deuterium labeling studies have indicated that the reaction proceeds via a syn-addition of CuH to the alkene.

Another effective strategy involves the Lewis base-catalyzed N-allylation of pronucleophiles with Morita-Baylis-Hillman (MBH) carbonates. In this approach, trifluoro- and trichloroacetamides act as pronucleophiles, undergoing enantioselective allylation to produce protected β-amino acid derivatives. The reaction often proceeds as a kinetic resolution, providing both the allylation products and the unreacted carbonates in good yields and high enantioselectivity. The resulting β-amino esters can be further converted into corresponding amino acid hydrochlorides and β-lactams, the latter of which contains an exo-methylene group suitable for further diastereoselective modifications.

Common strategies for synthesizing β-amino acids also include the conjugate addition of amine nucleophiles to Michael acceptors, Mannich-type reactions, and the metal-catalyzed hydrogenation of β-amino linked acrylates. However, these methods can require pre-functionalized starting materials or involve multiple synthetic steps.

MethodCatalyst / ReagentSubstrate TypeKey FeatureYield / Enantioselectivity
Copper-Catalyzed Hydroamination CuH-catalyst with chiral ligandα,β-unsaturated carbonylsLigand-controlled reversal of regioselectivityHigh yield and enantioselectivity reported.
Lewis Base Catalyzed N-Allylation (DHQD)2PHALMorita-Baylis-Hillman carbonatesKinetic resolution of pronucleophilesModerate to good yields with >90:10 er.
Sulfamate-Tethered Aza-Michael Cyclization Chiral guanidine catalystOlefinic sulfamatesDiastereoselective and enantioselective cyclizationProvides access to various β-amino acids.

Mechanistic Aspects of Synthetic Transformations

Role of Iminium and Enamine Intermediates in Catalysis

Organocatalysis by secondary amines frequently involves the dual catalytic cycles of iminium and enamine intermediates. The condensation of an α,β-unsaturated aldehyde with a secondary amine catalyst generates a positively charged iminium ion. This iminium ion is a highly activated electrophile, significantly more reactive than the starting aldehyde, because it lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the π-system. This activation facilitates conjugate addition of nucleophiles to the β-carbon.

Conversely, the reaction of a saturated aldehyde or ketone with a secondary amine catalyst can lead to the formation of a nucleophilic enamine intermediate after deprotonation. This enamine can then participate in various reactions, such as additions to electrophiles. In many organocatalytic processes, both iminium and enamine activation modes operate in sequence. For a reaction to be catalytic, the amine catalyst must be released in the final hydrolysis or elimination step.

Dual Catalytic Cycle:

Iminium Formation: The α,β-unsaturated aldehyde reacts with the secondary amine catalyst to form a protonated iminium ion.

Nucleophilic Attack: The lowered LUMO of the iminium ion allows for facile attack by a nucleophile at the β-position.

Enamine Formation: The resulting intermediate can form an enamine.

Hydrolysis: The enamine is hydrolyzed to release the functionalized product and regenerate the amine catalyst.

Palladium-Catalyzed Cycles in Dehydrogenation and Site-Selective C-H Functionalization

Palladium catalysis is a powerful tool for the synthesis of α,β-unsaturated carbonyl compounds through dehydrogenation and for site-selective C-H functionalization. These transformations typically proceed through distinct catalytic cycles involving different oxidation states of palladium.

One common pathway is the Pd(II)/Pd(0) cycle. This cycle often begins with a ligand-directed C-H activation at a Pd(II) center, forming a cyclopalladated intermediate. This intermediate can then undergo functionalization through reductive elimination or β-hydride elimination to release the product. The resulting Pd(0) species is subsequently reoxidized to Pd(II) to continue the catalytic cycle. The α,β-dehydrogenation of ketones and aldehydes, for instance, can proceed via the formation of a C-bound Pd enolate, which then undergoes β-hydride elimination to introduce the double bond.

The design of ligands is critical in Pd(II)-catalyzed enantioselective C-H activation, as traditional trivalent phosphorus ligands are often incompatible with the required oxidative conditions. The development of oxidation-resistant chiral ligands, such as mono-N-protected amino acids (MPAA), has been a significant breakthrough, enabling effective stereocontrol.

Catalytic CycleKey StepsRole of Ligand/Directing GroupApplication Example
Pd(II)/Pd(0) 1. C-H Activation (Palladation)2. Reductive Elimination / β-Hydride Elimination3. Reoxidation of Pd(0) to Pd(II)Directs the catalyst to a specific C-H bond for site-selectivity.Dehydrogenation of ketones to enones.
Pd(II)/Pd(IV) 1. C-H Activation2. Oxidation of Pd(II) to Pd(IV)3. C-X Reductive EliminationStabilizes the high-valent Pd(IV) intermediate.C-H arylation and alkenylation.

Radical Pathways in the Formation of α-Functionalized α,β-Unsaturated Aldehydes

Radical pathways offer an alternative route for the synthesis and functionalization of α,β-unsaturated aldehydes. The activation of benzylic C(sp³)–H bonds can be achieved using a radical initiator like di-tert-butyl peroxide (DTBP). In the palladium-catalyzed carbonylation of toluene derivatives, DTBP acts as an initiator to activate the benzylic C-H bond, facilitating the formation of a benzylic radical. This radical can then enter a catalytic cycle to produce functionalized products. While not a direct synthesis of this compound, this mechanism illustrates the principle of using radical initiation to functionalize a position alpha to an aryl group, a key structural feature of the target compound.

Hydride Transfer Mechanisms in Aldehyde Formation

Hydride transfer is a fundamental mechanistic step in many reactions that form or modify aldehydes. In the context of organocatalysis, iminium intermediates are key players. The nucleophilic addition of a hydride ion to the C=N double bond of an iminium intermediate is the foundational step in reductive amination processes. While this specific reaction leads to an amine rather than regenerating an aldehyde, it highlights the reactivity of the iminium species towards hydride nucleophiles. In catalytic cycles where an aldehyde is formed, a hydride transfer step can occur from a sacrificial alcohol or another hydride source to an intermediate, leading to the final aldehyde product. For example, the β-hydride elimination step in palladium-catalyzed dehydrogenation is essentially an intramolecular transfer of a β-hydride from the substrate to the metal center, which is a critical step in forming the α,β-double bond of the unsaturated aldehyde.

Chemical Transformations and Reactivity of 2 Methylidene 3 Phenylbutanal

Electrophilic and Nucleophilic Reactivity of the α,β-Unsaturated Aldehyde Moiety

The reactivity of α,β-unsaturated aldehydes like 2-Methylidene-3-phenylbutanal is characterized by the presence of two electrophilic sites. The carbonyl carbon atom is inherently electrophilic due to the polarization of the carbon-oxygen double bond. Additionally, through conjugation, the β-carbon also acquires a partial positive charge, making it susceptible to nucleophilic attack. libretexts.org This dual electrophilicity allows the molecule to undergo both 1,2-addition (direct addition to the carbonyl group) and 1,4-addition (conjugate or Michael addition to the β-carbon). libretexts.org

The specific reaction pathway is often dictated by the nature of the nucleophile. Hard nucleophiles, such as Grignard reagents or organolithium compounds, tend to favor 1,2-addition, attacking the carbonyl carbon directly. libretexts.orgmasterorganicchemistry.com In contrast, softer nucleophiles, including amines, thiols, and organocuprates, preferentially undergo 1,4-conjugate addition. libretexts.orgpressbooks.pub

Beyond its electrophilic character, the α,β-unsaturated aldehyde moiety can also exhibit nucleophilic properties. The carbonyl oxygen possesses lone pairs of electrons, rendering it nucleophilic. Furthermore, deprotonation at the α-carbon can lead to the formation of an enolate, a potent nucleophile that can participate in various carbon-carbon bond-forming reactions. mdpi.com This ambident reactivity makes this compound a versatile building block in synthetic chemistry. α,β-Unsaturated aldehydes are recognized as highly reactive molecules that can readily interact with nucleophiles, leading to what is known as electrophilic stress. nih.gov

Conjugate Addition Reactions (Michael Additions)

Conjugate addition, or Michael addition, is a hallmark reaction of α,β-unsaturated carbonyl compounds. libretexts.orgmasterorganicchemistry.com This process involves the 1,4-addition of a nucleophile to the β-carbon of the conjugated system, driven by the formation of a stable enolate intermediate which is subsequently protonated. libretexts.orglibretexts.org

A wide array of nucleophiles can participate in the conjugate addition to this compound. The reaction proceeds by nucleophilic attack at the β-carbon, followed by protonation of the resulting enolate to yield the saturated product. libretexts.org

Common nucleophiles for this transformation include:

Organocuprates: Reagents like lithium dialkylcuprates (R₂CuLi) are particularly effective for delivering alkyl groups in a 1,4-fashion with high selectivity. pressbooks.pub

Amines: Primary and secondary amines readily add to the β-carbon to form β-amino aldehydes. libretexts.org

Thiols: Thiolates are soft nucleophiles that efficiently undergo conjugate addition. masterorganicchemistry.com

Enolates: Carbon nucleophiles derived from 1,3-dicarbonyl compounds or other active methylene compounds are classic Michael donors. libretexts.orgmasterorganicchemistry.com

Water and Alcohols: Under certain conditions, water and alcohols can also add reversibly to the double bond. libretexts.org

The general mechanism involves the attack of the nucleophile on the electrophilic β-carbon, which pushes the π-electrons through the conjugated system to form an enolate intermediate. This intermediate then abstracts a proton, typically from the solvent or a mild acid, at the α-carbon to give the final 1,4-adduct. libretexts.org

Table 1: Examples of Nucleophilic Conjugate Addition Reactions
Nucleophile (Michael Donor)Product TypeGeneral Reaction Conditions
Lithium Dimethylcuprate ((CH₃)₂CuLi)β-Alkylated AldehydeEthereal solvent (e.g., THF, Et₂O), low temperature
Diethylamine (Et₂NH)β-Amino AldehydeOften neat or in a polar solvent
Thiophenol (PhSH)β-Thioether AldehydeCatalytic base (e.g., Et₃N)
Sodium salt of Diethyl Malonateβ-Dialkylmalonate AldehydeProtic or aprotic solvent with a base (e.g., NaOEt in EtOH)

The presence of a substituent at the α-position in this compound makes it an α-branched aldehyde. Performing conjugate additions on such substrates enantioselectively presents a significant challenge because a quaternary carbon stereocenter is formed. mdpi.comnih.gov The development of catalytic asymmetric methods to control the stereochemistry of this transformation is a key area of research. researchgate.net

Organocatalysis has emerged as a powerful tool for this purpose. Chiral secondary amines, such as derivatives of proline or diarylprolinol silyl (B83357) ethers, can catalyze the asymmetric conjugate addition of various nucleophiles to α-branched enals. The mechanism involves the formation of a chiral iminium ion intermediate from the aldehyde and the catalyst. This activation lowers the LUMO of the conjugated system, facilitating nucleophilic attack. uni-koeln.de The stereochemical outcome is controlled by the chiral environment provided by the catalyst, which directs the incoming nucleophile to one face of the iminium ion.

Key developments in this area include:

Chiral Aminocatalysts: Primary-secondary diamines and chiral α-amino acids have been used to catalyze the addition of α-branched aldehydes to Michael acceptors like vinyl ketones and nitroolefins, achieving good yields and high enantioselectivities. mdpi.com

Phase-Transfer Catalysis: Aminocatalytic α-alkylation of branched aldehydes has been achieved under phase-transfer conditions. mdpi.com

Sulfonamide Organocatalysts: Perfluoroalkanesulfonamide-based organocatalysts have been developed for asymmetric conjugate additions of branched aldehydes to vinyl sulfones, yielding products with all-carbon quaternary stereocenters in excellent yields and high enantiomeric excess (up to 95% ee). nih.gov

These methods provide access to chiral aldehydes bearing a quaternary α-carbon, which are versatile synthetic intermediates for the construction of complex molecules and natural products. mdpi.comnih.gov

Cycloaddition Reactions

The carbon-carbon double bond in this compound, activated by the electron-withdrawing aldehyde group, can participate as a 2π component (a dienophile) in cycloaddition reactions.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org Due to the activating effect of the formyl group, this compound is an effective dienophile. The reaction proceeds in a concerted fashion, simultaneously forming two new carbon-carbon sigma bonds. youtube.com

When reacting with a conjugated diene like 1,3-butadiene or cyclopentadiene, this compound leads to the formation of a substituted cyclohexene ring. The stereochemistry of the reaction is highly controlled, with the relative stereochemistry of the dienophile being retained in the product. Furthermore, the reaction typically favors the formation of the endo product due to favorable secondary orbital interactions in the transition state. wikipedia.org

Table 2: Representative Diels-Alder Reactions
DieneDienophileProductKey Features
1,3-ButadieneThis compoundSubstituted CyclohexenecarbaldehydeForms a six-membered ring; regioselectivity is a factor.
CyclopentadieneThis compoundBicyclic Adduct (Norbornene derivative)Typically high endo selectivity; creates a bicyclic system.
Danishefsky's DieneThis compoundFunctionalized Cyclohexenone precursorHighly versatile reaction for complex ring synthesis.

While less common than [4+2] cycloadditions, [4+3] cycloaddition reactions are a powerful method for constructing seven-membered rings. In this context, derivatives of this compound can be employed. For instance, conversion of the aldehyde to an α-siloxy substituted derivative can alter its reactivity profile.

These reactions often involve the reaction of a 4π component (a diene) with a 3-atom π-system, typically an oxyallyl cation or an equivalent. researchgate.net An α-siloxy derivative of an enal can, under Lewis or Brønsted acid catalysis, serve as a precursor to such a three-carbon component. The reaction of this species with a diene would lead to the formation of a seven-membered carbocycle. semanticscholar.org For example, Brønsted acid-catalyzed formal [4+3] cycloadditions of donor-acceptor cyclopropenes with benzopyrylium ions have been reported to produce benzocycloheptatrienes in good to excellent yields. semanticscholar.org This strategy provides rapid access to complex bicyclic structures that are relevant to natural product synthesis. researchgate.netnih.gov

Hetero Diels-Alder Cycloadditions

The hetero-Diels-Alder (HDA) reaction is a powerful tool for the synthesis of six-membered heterocyclic rings. In the context of this compound, the α,β-unsaturated aldehyde moiety can act as a heterodienophile, reacting with a variety of dienes. Alternatively, and more commonly for this class of compounds, it can function as a heterodiene, with the C=C-C=O system participating in [4+2] cycloadditions with electron-rich alkenes (dienophiles).

The regioselectivity of the HDA reaction with α,β-unsaturated aldehydes is influenced by the electronic properties of both the heterodiene and the dienophile. For inverse-electron-demand HDA reactions, where the heterodiene is electron-deficient and the dienophile is electron-rich, the reaction is typically accelerated. The presence of the phenyl group in this compound can influence the electronic nature of the conjugated system and, consequently, the reaction's facility and selectivity.

Organocatalysis has emerged as a key strategy for controlling the enantioselectivity of HDA reactions. Chiral amines can react with the aldehyde to form a chiral iminium ion, which then acts as a more reactive dienophile in a [4+2] cycloaddition. This approach has been successful for various α,β-unsaturated aldehydes, affording dihydropyran derivatives with high stereocontrol. For this compound, a similar organocatalytic activation would be expected to proceed, leading to chiral heterocyclic products.

Lewis acid catalysis is another effective method to promote HDA reactions of α,β-unsaturated aldehydes. Coordination of the Lewis acid to the carbonyl oxygen lowers the LUMO of the heterodiene, thereby accelerating the reaction with a dienophile. The diastereoselectivity of these reactions can often be controlled by the choice of Lewis acid and reaction conditions. For instance, catalytic diastereoselective HDA reactions of α-haloacroleins with alkenes have been developed, yielding 3,4-dihydropyrans with high levels of control, a reactivity pattern that can be extrapolated to this compound. nih.gov

Carbonyl Group Reactivity

The aldehyde functionality in this compound is a primary site for nucleophilic attack. The reactivity of the carbonyl group is modulated by the conjugated α,β-unsaturated system, which allows for both 1,2- (direct) and 1,4- (conjugate) additions.

The addition of a nucleophile to the carbonyl carbon of an α,β-unsaturated aldehyde is termed 1,2-addition. The outcome of the reaction, whether it proceeds via a 1,2- or 1,4-pathway, is largely dependent on the nature of the nucleophile and the reaction conditions.

Hard nucleophiles, such as Grignard reagents and organolithium reagents, tend to favor 1,2-addition. libretexts.orglibretexts.orgopenstax.org This preference is explained by the Hard and Soft Acids and Bases (HSAB) principle, where the hard carbonyl carbon preferentially reacts with a hard nucleophile. The reaction of this compound with a Grignard reagent, for example, would be expected to yield a secondary allylic alcohol.

Nucleophile TypePredominant Addition PathwayExpected Product with this compound
Grignard Reagents (RMgX)1,2-AdditionSecondary Allylic Alcohol
Organolithium Reagents (RLi)1,2-AdditionSecondary Allylic Alcohol
Organocuprates (R₂CuLi)1,4-AdditionSaturated Aldehyde

In contrast, softer nucleophiles, like organocuprates (Gilman reagents), preferentially undergo 1,4-addition (conjugate addition). libretexts.orgopenstax.orgpressbooks.pub This involves the addition of the nucleophile to the β-carbon of the conjugated system, leading to the formation of an enolate intermediate, which is then protonated to give a saturated aldehyde. The reaction of this compound with a lithium diorganocopper reagent would therefore be expected to yield 3-phenyl-2-alkylbutanal.

The steric hindrance around the carbonyl group and the β-carbon can also influence the regioselectivity of the addition. The presence of the methylidene group at the α-position and a phenyl group at the β-position in this compound introduces steric factors that can be exploited to control the selectivity of nucleophilic attack.

The selective reduction of the carbonyl group in an α,β-unsaturated aldehyde to an allylic alcohol, without affecting the carbon-carbon double bond, is a valuable synthetic transformation. This 1,2-reduction can be challenging as many reducing agents can also reduce the double bond (1,4-reduction) or both functional groups.

A widely used method for the selective 1,2-reduction of α,β-unsaturated aldehydes and ketones is the Luche reduction. This method employs sodium borohydride in the presence of a lanthanide salt, typically cerium(III) chloride (CeCl₃), in an alcoholic solvent like methanol. The cerium salt is believed to coordinate to the carbonyl oxygen, increasing its electrophilicity and directing the hydride attack to the carbonyl carbon. This "hardens" the hydride reagent, favoring the 1,2-addition pathway. The use of Luche conditions on this compound would be expected to selectively produce 2-methylidene-3-phenylbut-1-ol.

ReagentSelectivityExpected Product with this compound
NaBH₄/CeCl₃ (Luche Reduction)1,2-Reduction2-Methylidene-3-phenylbut-1-ol
NaBH₄ (alone)Mixture of 1,2- and 1,4-reductionMixture of allylic and saturated alcohols
LiAlH₄1,2-Reduction2-Methylidene-3-phenylbut-1-ol

Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that typically favors the 1,2-reduction of α,β-unsaturated aldehydes to give the corresponding allylic alcohol. However, over-reduction to the saturated alcohol can sometimes be observed.

Catalytic Functionalizations and Derivatizations

Modern catalytic methods offer sophisticated strategies for the selective functionalization of molecules like this compound, targeting not only the reactive functional groups but also the typically inert C-H bonds.

The direct functionalization of C-H bonds is a rapidly evolving field in organic synthesis, offering a more atom- and step-economical approach to molecular diversification. For a substrate like this compound, several C-H bonds could potentially be targeted, including those on the phenyl ring and the aliphatic backbone.

Transition metal catalysis, particularly with palladium and rhodium, has been instrumental in the development of C-H activation strategies. nih.gov These methods often rely on the use of a directing group within the substrate to position the metal catalyst in proximity to a specific C-H bond, thereby achieving high levels of regioselectivity. For α,β-unsaturated aldehydes, the aldehyde itself can be converted into a directing group, such as an imine or an oxime, to facilitate C-H activation at a specific position. For example, the formation of an imine from this compound could direct a palladium or rhodium catalyst to activate the ortho C-H bonds of the phenyl ring or potentially the C-H bonds of the alkyl chain.

The challenges in the C-H activation of α,β-unsaturated aldehydes include potential catalyst inhibition by the carbonyl group and competing side reactions such as olefin isomerization or polymerization. The development of robust catalytic systems that can tolerate these functional groups is an active area of research.

Organocatalysis provides a powerful, metal-free approach to the asymmetric functionalization of α,β-unsaturated aldehydes. Chiral secondary amines, such as proline and its derivatives, are effective catalysts for a wide range of transformations. wikipedia.orgmdpi.comnih.gov Proline can react with this compound to form a chiral enamine intermediate. This enamine can then react with various electrophiles in a stereocontrolled manner. For example, the Michael addition of nucleophiles to the enamine would lead to the formation of a new stereocenter at the β-position.

Chiral thiourea catalysts are another important class of organocatalysts that operate through hydrogen bonding. rsc.orgnih.govacs.orgresearchgate.netrsc.org These catalysts can activate the α,β-unsaturated aldehyde by forming hydrogen bonds with the carbonyl oxygen, making the β-carbon more electrophilic and susceptible to nucleophilic attack. This dual activation, where the thiourea activates the electrophile and a basic moiety on the catalyst activates the nucleophile, has been successfully applied to the enantioselective Michael addition of various nucleophiles to enals and enones. The application of a chiral thiourea catalyst to the reaction of this compound with a suitable nucleophile, such as a malonate or a nitroalkane, would be expected to afford the conjugate addition product with high enantioselectivity.

OrganocatalystActivation ModePotential Transformation of this compound
ProlineEnamine formationAsymmetric Michael addition, Aldol reaction
Chiral ThioureaHydrogen bondingAsymmetric Michael addition

The steric and electronic properties of this compound, particularly the substitution at the α- and β-positions, would play a crucial role in determining the efficiency and stereoselectivity of these organocatalytic transformations.

Metal-Catalyzed Processes (e.g., Rhodium, Palladium, Nickel, Manganese)

The unique structural features of this compound, namely the conjugated enal system and the phenyl group, make it a versatile substrate for a variety of metal-catalyzed transformations. These reactions, facilitated by transition metals such as rhodium, palladium, nickel, and manganese, allow for the selective functionalization of the molecule at different positions.

Rhodium-Catalyzed Reactions: Rhodium complexes are well-known catalysts for hydroformylation reactions, which introduce a formyl group and a hydrogen atom across a double bond. google.comsemanticscholar.orgrsc.org In the case of this compound, a rhodium catalyst, typically a complex with phosphine ligands, could facilitate the addition of syngas (a mixture of CO and H₂) to the methylidene group. mdpi.com This reaction can potentially lead to two isomeric products, with the regioselectivity being influenced by the steric and electronic properties of the catalyst and the substrate. google.com The linear product would result from the addition of the formyl group to the terminal carbon, while the branched product would arise from addition to the internal carbon of the double bond.

Palladium-Catalyzed Reactions: Palladium catalysts are extensively used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between an organoboron compound and an organic halide. mdpi.comresearchgate.netorganic-chemistry.org While this compound itself does not possess a halide for direct coupling, a derivative containing a halogen atom on the phenyl ring could readily participate in such reactions. This would allow for the introduction of a wide range of aryl or vinyl substituents onto the aromatic ring.

Nickel-Catalyzed Processes: Nickel catalysts are effective for conjugate addition reactions to α,β-unsaturated carbonyl compounds. semanticscholar.org For this compound, a nickel catalyst could promote the 1,4-addition of various nucleophiles, such as organoaluminum reagents, to the enal system. This would result in the formation of a new carbon-carbon bond at the β-position. Nickel catalysis is also employed in three-component reactions, which can be used to achieve more complex transformations in a single step. nih.govnih.gov

Manganese-Catalyzed Transformations: Manganese catalysis has gained prominence in C-H activation reactions, offering a cost-effective and sustainable alternative to precious metal catalysts. nottingham.edu.myucc.ieresearchgate.netrsc.org The phenyl group of this compound contains C-H bonds that could be targeted for functionalization using a manganese catalyst. nju.edu.cn This approach could enable the direct introduction of various functional groups onto the aromatic ring without the need for pre-functionalization with a leaving group.

Metal CatalystType of TransformationPotential Reaction Site on this compoundExpected Product Type
RhodiumHydroformylationCarbon-carbon double bondDialdehyde
PalladiumSuzuki-Miyaura Cross-Coupling (on a halogenated derivative)Aryl C-X bond on the phenyl ringBiaryl-substituted aldehyde
NickelConjugate Additionβ-carbon of the enal systemβ-substituted aldehyde
ManganeseC-H ActivationC-H bonds of the phenyl ringAryl-functionalized aldehyde

Stereochemical Control and Selectivity in Reactions

The presence of a prochiral center and a reactive conjugated system in this compound makes it an interesting substrate for stereoselective reactions. Achieving control over the formation of new stereocenters is a key challenge in the synthesis of complex molecules.

The electron-deficient double bond in this compound makes it a good dienophile in Diels-Alder reactions. masterorganicchemistry.com By employing chiral Lewis acid catalysts or organocatalysts, it is possible to achieve high levels of enantioselectivity in these cycloadditions. nih.govnih.govcore.ac.uk The catalyst coordinates to the carbonyl group, activating the dienophile and creating a chiral environment that directs the approach of the diene to one face of the double bond. Similarly, asymmetric hetero-Diels-Alder reactions can be utilized to construct chiral heterocyclic rings. organic-chemistry.org

Conjugate addition reactions to this compound can also be rendered enantioselective by using chiral catalysts. Organocatalysts, such as chiral secondary amines, can form a chiral iminium ion intermediate with the enal, which then reacts with a nucleophile in a stereocontrolled manner. researchgate.netresearchgate.net

Reaction TypeStereochemical OutcomeMethod of ControlKey Intermediates/Interactions
Diels-Alder CycloadditionEnantioselectiveChiral Lewis Acid or OrganocatalystCatalyst-dienophile complex, facial shielding
Hetero-Diels-Alder CycloadditionEnantioselectiveChiral CatalystFormation of chiral heterocyclic products
Conjugate AdditionEnantioselectiveOrganocatalysis (e.g., chiral amines)Chiral iminium ion intermediate

Conjugate Additions: The reaction of nucleophiles with this compound can proceed via two main pathways: 1,2-addition to the carbonyl group or 1,4-addition (conjugate addition) to the β-carbon. The regioselectivity of this addition is influenced by the nature of the nucleophile and the reaction conditions. "Hard" nucleophiles, such as Grignard reagents, tend to favor 1,2-addition, while "soft" nucleophiles, like Gilman cuprates, typically undergo 1,4-addition. The use of a Lewis acid can also influence the regioselectivity by activating the carbonyl group. In some cases, metal catalysts, such as ruthenium, can be used to achieve highly regioselective 1,6-conjugate addition in extended conjugated systems. nih.gov

Hydroboration Pathways: The hydroboration-oxidation of the alkene moiety in this compound is expected to exhibit high regioselectivity. masterorganicchemistry.com The boron atom of the borane reagent will preferentially add to the less sterically hindered carbon of the double bond, which is the terminal methylidene carbon. chemistrysteps.com Subsequent oxidation of the organoborane intermediate will then yield the corresponding primary alcohol. This anti-Markovnikov regioselectivity is a hallmark of the hydroboration reaction. youtube.com The use of bulky borane reagents, such as 9-borabicyclo[3.3.1]nonane (9-BBN), can further enhance this regioselectivity. It is important to note that hydroboration can also lead to the reduction of the aldehyde group, and selective reduction of the double bond in the presence of the aldehyde can be achieved with specific reagents like 9-BBN. acs.org Theoretical studies on the hydroboration of α,β-unsaturated carbonyl compounds suggest that a 1,4-hydroboration pathway is generally more favorable than a 1,2-hydroboration pathway. rsc.org

Mechanistic Investigations and Theoretical Studies

Computational Chemistry and Theoretical Approaches to Reaction Mechanisms

Computational chemistry serves as a powerful tool for predicting and elucidating the complex reaction mechanisms of conjugated carbonyl compounds. nih.gov By modeling the interactions between molecules, researchers can map out potential energy surfaces, characterize transient intermediates, and identify the most likely reaction pathways without the need for extensive experimental work. researchgate.net

Density Functional Theory (DFT) Calculations for Reaction Pathways and Selectivity

Density Functional Theory (DFT) is a widely used computational method to investigate reaction mechanisms, offering a favorable balance between accuracy and computational cost. rsc.org For a molecule like 2-methylidene-3-phenylbutanal, DFT calculations can be employed to model various reactions, such as the Michael addition, and to determine the selectivity of these processes. wikipedia.orgcomporgchem.com

By calculating the energies of all stationary points (reactants, intermediates, transition states, and products) on the potential energy surface, different pathways can be compared. For instance, in a reaction with a nucleophile, DFT can predict whether the 1,2-addition or the 1,4-conjugate addition is more favorable by determining the activation energy for each path. The pathway with the lower activation barrier is considered the kinetically preferred route. pku.edu.cnlibretexts.org Studies on similar α,β-unsaturated systems often show that the nature of the nucleophile (hard vs. soft) and reaction conditions determine the outcome. libretexts.org

Table 1: Hypothetical DFT-Calculated Activation Free Energies (ΔG‡) for Nucleophilic Addition to this compound

NucleophilePathwayCalculated ΔG‡ (kcal/mol)Predicted Major Product
Hard Nucleophile (e.g., CH₃Li)1,2-Addition12.51,2-Adduct (Kinetic Product)
Hard Nucleophile (e.g., CH₃Li)1,4-Addition18.2-
Soft Nucleophile (e.g., (CH₃)₂CuLi)1,2-Addition20.1-
Soft Nucleophile (e.g., (CH₃)₂CuLi)1,4-Addition14.81,4-Adduct (Thermodynamic Product)

Note: Data are illustrative and based on typical reactivity patterns of α,β-unsaturated aldehydes.

Analysis of Intermediates and Transition State Structures

A key strength of computational chemistry is its ability to determine the three-dimensional structures of highly unstable species like transition states and reaction intermediates. nih.gov The transition state represents the highest energy point along a reaction coordinate and its geometry reveals which bonds are being formed and broken. For the Michael addition to this compound, the transition state would show the partial formation of a new bond between the nucleophile and the β-carbon. comporgchem.comnih.gov

Analysis of these structures provides deep mechanistic insights. For example, in organocatalyzed reactions, DFT calculations can reveal crucial non-covalent interactions, such as hydrogen bonds between a catalyst and the substrate, that stabilize the transition state and are responsible for the observed stereoselectivity. nih.gov

Table 2: Representative Geometric Parameters of a Calculated Transition State for a Michael Addition

ParameterReactantsTransition State (TS)Intermediate (Enolate)
Nu---Cβ Distance (Å)> 3.0~2.2~1.5
Cα=Cβ Bond Length (Å)~1.34~1.39~1.45
C=O Bond Length (Å)~1.23~1.26~1.30

Note: Values are representative for the conjugate addition of a thiol nucleophile (Nu) to an α,β-unsaturated aldehyde.

Quantum Mechanical Parameters and Electronic Structure Analysis of Conjugated Systems

The reactivity of this compound is governed by its electronic structure. wikipedia.org Quantum mechanical calculations can provide a detailed picture of this structure. Frontier Molecular Orbital (FMO) theory is particularly useful. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. For an electrophile like an α,β-unsaturated aldehyde, the LUMO is of primary interest as it will accept electrons from a nucleophile. ucalgary.ca

In this conjugated system, the LUMO is delocalized over the O=C-C=C framework. The magnitude of the LUMO coefficients on the carbonyl carbon and the β-carbon indicates the relative susceptibility of these sites to nucleophilic attack. A larger coefficient suggests a more favorable site for attack. Furthermore, parameters like molecular electrostatic potential can map electron-rich (negative) and electron-poor (positive) regions of the molecule, visually confirming the electrophilic nature of the carbonyl and β-carbons. ucalgary.ca

Thermodynamic Parameters and Energy Barrier Calculations

Computational methods provide access to key thermodynamic quantities that govern a reaction's feasibility and outcome. stanford.edulibretexts.org By calculating the Gibbs free energy (ΔG) of all species involved in a reaction, one can construct a complete reaction energy profile.

Experimental Mechanistic Investigations

While theoretical calculations provide invaluable insight, they must be validated by experimental data. Experimental studies on reaction mechanisms aim to understand the sequence of elementary steps that lead from reactants to products.

Kinetic Studies of Reaction Rates and Intermediate Formation

Kinetic studies are the cornerstone of experimental mechanistic investigation. stanford.edu By measuring how the rate of a reaction changes as the concentration of reactants or catalysts is varied, a rate law can be determined. tandfonline.comcore.ac.uk The rate law provides information about which species are involved in the rate-determining step of the reaction. core.ac.uk

For a reaction involving this compound, researchers could monitor the disappearance of the aldehyde or the appearance of the product over time using techniques like UV-Vis spectroscopy (monitoring the conjugated π-system), NMR spectroscopy, or gas chromatography (GC). tandfonline.com Such experiments allow for the calculation of the reaction's rate constant (k) and activation parameters, such as the activation energy (Ea), which can be compared with values derived from DFT calculations. acs.orgugent.be Kinetic isotope effect (KIE) studies, where an atom is replaced by its heavier isotope, can also be employed to probe bond-breaking events in the rate-determining step. nih.gov

Table 3: Illustrative Kinetic Data for the Reaction of an α,β-Unsaturated Aldehyde

ReactantReaction OrderRate Constant, k (M⁻¹s⁻¹) at 298 KActivation Energy, Ea (kJ/mol)
Aldehyde10.01555
Nucleophile1

Note: This data is hypothetical and represents a typical second-order reaction, first order in both the aldehyde and a nucleophile.

Isotopic Labeling Studies (e.g., Deuterium Exchange) for Enol Intermediates

In general, the α-hydrogens of aldehydes and ketones are susceptible to exchange with deuterium in the presence of a deuterium source, such as deuterated water (D₂O), under either acidic or basic conditions. This exchange proceeds through the formation of enol or enolate intermediates. For a compound structurally related to this compound, which could be formed via an aldol-type condensation, the acidity of the α-hydrogens on the precursor carbonyl compounds is a key factor.

Under basic conditions (using a base like NaOD in D₂O), an α-proton is abstracted to form a resonance-stabilized enolate. This enolate, upon quenching with a deuterium source, will incorporate a deuterium atom at the α-position. If the resulting deuterated carbonyl compound still possesses acidic α-hydrogens, the process can be repeated until all exchangeable protons have been replaced by deuterium.

The general mechanism for base-catalyzed deuterium exchange is as follows:

Enolate Formation: A base removes an α-hydrogen from the carbonyl compound, forming an enolate ion.

Deuteration: The enolate abstracts a deuteron from the deuterated solvent (e.g., D₂O) to form the α-deuterated carbonyl compound.

For the potential precursors to this compound, such as butanal and benzaldehyde, butanal possesses two acidic α-hydrogens that would be readily exchanged for deuterium under these conditions.

Step Description Reactant/Intermediate Product
1Abstraction of α-hydrogenButanalButanal enolate
2Deuteration of enolateButanal enolate2-Deuteriobutanal
3Repetition2-Deuteriobutanal2,2-Dideuteriobutanal

The rate and extent of this exchange can provide valuable information about the stability of the enolate intermediate and the kinetics of its formation. By analyzing the incorporation of deuterium into the starting materials and the final product, the reaction mechanism can be elucidated. For instance, in a reaction forming an α,β-unsaturated aldehyde, the location of deuterium in the product can confirm which precursor formed the enolate.

Spectroscopic and Crystallographic Characterization of Key Intermediates

The elucidation of reaction mechanisms often relies on the direct observation and characterization of transient species or stable intermediates. Spectroscopic and crystallographic techniques are indispensable tools for this purpose. While specific crystallographic data for intermediates leading to this compound are not available, spectroscopic methods are routinely used to characterize related α,β-unsaturated aldehydes and the intermediates in their synthesis, such as those formed during aldol condensation reactions.

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful techniques for characterizing the intermediates and products of reactions forming α,β-unsaturated aldehydes.

¹H NMR Spectroscopy: In the context of an aldol reaction, ¹H NMR can distinguish between the initial β-hydroxy aldehyde (the aldol addition product) and the final α,β-unsaturated aldehyde (the condensation product) researchgate.netazom.com.

The aldehydic proton of an α,β-unsaturated aldehyde typically appears as a singlet in the downfield region of the spectrum.

The olefinic protons (Hα and Hβ) exhibit characteristic chemical shifts and coupling constants that can confirm the geometry of the double bond.

For intermediates, the presence of signals corresponding to a hydroxyl group and a proton on the carbon bearing the hydroxyl group would be indicative of the aldol adduct.

¹³C NMR Spectroscopy: The carbonyl carbon of aldehydes and ketones gives a distinctive signal in the ¹³C NMR spectrum, typically in the range of 190 to 215 ppm libretexts.org. The chemical shift can be influenced by conjugation. For α,β-unsaturated aldehydes, the carbonyl carbon resonance is generally found in the 190 to 200 ppm region libretexts.org. The carbons of the C=C double bond also have characteristic chemical shifts.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the carbonyl group (C=O) and other functional groups present in the intermediates and products.

Aldehydes and ketones show a strong C=O stretching absorption between 1660 and 1770 cm⁻¹ libretexts.org.

Conjugation of the carbonyl group with a C=C double bond, as in α,β-unsaturated aldehydes, lowers the C=O stretching frequency to around 1705 cm⁻¹ libretexts.org.

Aldehydes also exhibit characteristic C-H stretching absorptions around 2720 and 2820 cm⁻¹ libretexts.org.

The presence of a broad O-H stretching band in the region of 3200-3600 cm⁻¹ would indicate the presence of the β-hydroxy aldehyde intermediate.

Crystallographic Characterization:

X-ray crystallography provides unambiguous structural information, including bond lengths, bond angles, and stereochemistry of crystalline compounds. While obtaining single crystals of transient intermediates can be challenging, stable intermediates or derivatives can sometimes be isolated and characterized. For reactions like the Claisen-Schmidt condensation, which is a type of aldol condensation between an aldehyde or ketone and an aromatic carbonyl compound, X-ray crystallography has been used to confirm the structure of the final α,β-unsaturated ketone products researchgate.net. Such data provides definitive proof of the molecular structure and can support proposed reaction mechanisms.

Technique Key Features for α,β-Unsaturated Aldehydes Information Gained
¹H NMR Aldehydic proton signal (singlet), Olefinic proton signals with characteristic couplingConfirmation of product structure, stereochemistry of the double bond
¹³C NMR Carbonyl carbon signal (190-200 ppm), Alkene carbon signalsConfirmation of the carbonyl and C=C groups
IR C=O stretch (~1705 cm⁻¹), C-H stretch of aldehyde (~2720, 2820 cm⁻¹), C=C stretchIdentification of functional groups, confirmation of conjugation
X-ray Crystallography N/A (for the final product)Definitive 3D molecular structure

By applying these techniques to the reaction mixture over time, it is possible to monitor the disappearance of reactants, the appearance and disappearance of intermediates, and the formation of the final product, thereby constructing a detailed picture of the reaction pathway.

Advanced Analytical Methodologies for Characterization and Quantification in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of "2-Methylidene-3-phenylbutanal" by probing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy would be the cornerstone for the definitive structural assignment of "this compound."

¹H NMR Spectroscopy: This technique would provide detailed information about the number of different types of protons, their chemical environments, and their connectivity. The expected spectrum would show distinct signals for the aldehydic proton, the vinylidene protons, the methine proton adjacent to the phenyl group, the methyl protons, and the aromatic protons. The chemical shifts (δ) and coupling constants (J) would be critical for assigning these protons to their specific positions within the molecule.

¹³C NMR Spectroscopy: A broadband-decoupled ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts would indicate the types of carbons present (e.g., carbonyl, aromatic, olefinic, aliphatic).

DEPT-135 (Distortionless Enhancement by Polarization Transfer): This NMR experiment would be used to differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals would appear as positive peaks, while CH₂ signals would be negative. Quaternary carbons, including the carbonyl carbon and the ipso-carbon of the phenyl ring, would be absent in a DEPT-135 spectrum.

A hypothetical data table for the expected NMR shifts is presented below.

Atom Type¹H NMR Chemical Shift (ppm) (Predicted)¹³C NMR Chemical Shift (ppm) (Predicted)DEPT-135 Signal
Aldehyde (CHO)~9.5 (s)~194Positive (CH)
Methylidene (=CH₂)~6.3 (s), ~6.1 (s)~135Negative (CH₂)
Phenyl (C₆H₅)~7.2-7.4 (m)~127-140Positive (CH)
Methine (CH)~3.5 (q)~45Positive (CH)
Methyl (CH₃)~1.3 (d)~18Positive (CH₃)
Quaternary (=C<)-~150No Signal

s = singlet, d = doublet, q = quartet, m = multiplet

Infrared (IR) spectroscopy would be employed to identify the key functional groups present in "this compound." The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.

Key expected absorption bands would include:

A strong, sharp peak around 1700-1720 cm⁻¹ corresponding to the C=O stretching vibration of the aldehyde.

A medium intensity peak around 1640 cm⁻¹ for the C=C stretching of the methylidene group.

Peaks in the region of 1450-1600 cm⁻¹ for the C=C stretching vibrations within the aromatic ring.

C-H stretching vibrations for the aldehyde proton around 2720 cm⁻¹ and 2820 cm⁻¹ .

Aromatic and vinylic C-H stretching peaks above 3000 cm⁻¹ .

UV-Vis spectroscopy would provide information about the conjugated π-electron system in "this compound." The conjugation between the phenyl ring, the methylidene group, and the aldehyde carbonyl group would result in characteristic absorption maxima (λmax) in the UV region. The position and intensity of these absorptions would be sensitive to the extent of conjugation and the solvent used.

Mass Spectrometry-Based Profiling and Identification

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of "this compound" and for elucidating its structure through fragmentation analysis.

For volatile and thermally stable compounds like "this compound," GC-MS would be an ideal technique for separation and identification. The gas chromatograph would separate the compound from a mixture, and the mass spectrometer would then provide a mass spectrum. The molecular ion peak ([M]⁺) would confirm the molecular weight. The fragmentation pattern, resulting from the ionization process, would offer valuable structural information. Expected fragments would include the loss of the aldehyde group (CHO), the methyl group (CH₃), and characteristic benzylic cleavage.

For less volatile samples or for analysis in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) would be the method of choice. LC would separate the compound, and the MS would provide mass information. Tandem mass spectrometry (LC-MS/MS) could be used for further structural confirmation by selecting the molecular ion and subjecting it to collision-induced dissociation to generate a characteristic fragmentation pattern, enhancing the confidence in identification.

High-Resolution Accurate Mass (HR/AM) Analysis for Compound Characterization

High-Resolution Accurate Mass (HR/AM) spectrometry stands as a powerful tool for the definitive identification and structural elucidation of this compound. This technique provides highly accurate mass measurements, which are essential for determining the elemental composition of the compound and its fragments.

A key strategy in the analysis of carbonyl compounds like this compound involves derivatization, often with 2,4-dinitrophenylhydrazine (DNPH), to form a stable hydrazone. nih.gov This derivatization increases the molecular weight and improves ionization efficiency, making the compound more amenable to mass spectrometric analysis. nih.govresearchgate.net

In HR/AM analysis, a data-dependent MS³ neutral loss screening strategy can be employed for DNPH-derivatized carbonyls. nih.gov This method involves selecting precursor ions for fragmentation and then monitoring for a characteristic neutral loss, such as the hydroxyl radical (•OH), which is diagnostic for nitro aromatic compounds like DNPH derivatives in positive ionization mode. nih.gov The observation of this specific neutral loss can trigger further fragmentation (MS³), providing detailed structural information and confirming the identity of the carbonyl compound. nih.gov This approach allows for the development of classification schemes to differentiate between various classes of carbonyls, such as saturated and unsaturated aldehydes. nih.gov

Key Features of HR/AM Analysis for this compound:

FeatureDescription
High Mass Accuracy Enables the determination of the elemental formula of the parent ion and its fragment ions with high confidence.
MSⁿ Fragmentation Provides detailed structural information for unambiguous compound identification.
Neutral Loss Screening A targeted approach for the selective detection of DNPH-derivatized carbonyls. nih.gov
Sensitivity Nano-electrospray ionization (nano-ESI) can achieve detection limits in the high-attomole range on-column. nih.gov

Chemical Derivatization Strategies for Enhanced MS Detection

Chemical derivatization is a fundamental strategy to enhance the detection and quantification of this compound by mass spectrometry. The primary goals of derivatization are to improve the analyte's volatility, thermal stability, chromatographic retention, and ionization efficiency. For carbonyl compounds, several reagents are commonly used.

2,4-Dinitrophenylhydrazine (DNPH): This is one of the most widely used derivatizing agents for aldehydes and ketones. nih.govresearchgate.netlcms.cz The reaction of this compound with DNPH yields a stable 2,4-dinitrophenylhydrazone derivative. This derivative exhibits strong ultraviolet (UV) absorbance, facilitating its detection by HPLC-UV, and also ionizes well in mass spectrometry, particularly using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI). nih.govlcms.czresearchgate.net The resulting hydrazones can be analyzed in both positive and negative ion modes, with negative ion mode often yielding deprotonated molecules that allow for excellent detectability. lcms.cz

Girard Reagents: Girard reagents, such as Girard's reagent T and Girard's reagent P, are another class of derivatizing agents that react with carbonyl groups to form hydrazones. These reagents introduce a quaternary ammonium group, which imparts a permanent positive charge to the derivative. This charge significantly enhances ionization efficiency in ESI-MS, leading to improved sensitivity.

Other Hydrazine-based Reagents: A variety of other hydrazine-based reagents have been developed to offer different advantages. For instance, 2-hydrazino-1-methylpyridine (HMP) contains a fixed charged quaternary amine that can increase detection sensitivity by orders of magnitude. nih.gov 3-Nitrophenylhydrazine (3-NPH) is effective for derivatization and does not produce background signals in negative ion ESI-MS, which simplifies quantification. nih.gov

Comparison of Derivatization Reagents for MS Detection:

ReagentAdvantages
DNPH Well-established method, improves chromatographic retention and ionization, suitable for both LC-UV and LC-MS. nih.govresearchgate.net
Girard Reagents Introduces a permanent positive charge, leading to high sensitivity in ESI-MS. researchgate.net
HBP (e.g., HMP) Can significantly increase detection sensitivity due to the presence of a charged group. nih.gov

Chromatographic Separations for Purity and Isomer Analysis

Chromatographic techniques are indispensable for the separation, purification, and analysis of this compound from complex mixtures, as well as for the resolution of its potential isomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound, particularly after derivatization with agents like DNPH. researchgate.netresearchgate.net The resulting derivatives are well-suited for separation on reversed-phase HPLC columns.

A typical HPLC method would involve a C18 column and a mobile phase gradient of water and an organic solvent, such as acetonitrile or methanol. lcms.czmdpi.com Detection is commonly performed using a UV detector, leveraging the strong chromophore introduced by the DNPH tag, or a mass spectrometer for more selective and sensitive detection. lcms.cz The choice of mobile phase composition and gradient profile is optimized to achieve baseline separation of the target analyte from other carbonyl compounds and potential interfering substances in the sample matrix.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds, making it suitable for the direct analysis of this compound or its more volatile derivatives. gavinpublishers.comcopernicus.orgnist.gov The choice of the GC column's stationary phase is critical for achieving the desired separation. A non-polar column might be employed for its resolving power with certain aldehydes, while polar columns are also used depending on the specific application. gavinpublishers.com

When coupled with a mass spectrometer (GC-MS), this technique provides both retention time and mass spectral data, enabling confident identification of the compound. nih.govresearcher.life For complex matrices, comprehensive two-dimensional gas chromatography (GC×GC) can be utilized to significantly enhance peak capacity and resolution. copernicus.org

Micro-Solid-Phase Extraction (μSPE) Techniques

Micro-Solid-Phase Extraction (μSPE) represents a miniaturized version of conventional solid-phase extraction (SPE) and is employed for sample cleanup and pre-concentration prior to chromatographic analysis. mdpi.commdpi.comaustinpublishinggroup.com These techniques utilize small amounts of sorbent material to isolate analytes of interest from a sample matrix, thereby reducing solvent consumption and improving efficiency. mdpi.comresearchgate.net

Various μSPE formats have been developed, including pipette tip SPE, in-needle microextraction, and magnetic solid-phase extraction. mdpi.comnih.gov The selection of the sorbent is crucial and is based on the physicochemical properties of this compound and the sample matrix. For instance, a reversed-phase sorbent could be used to extract the compound from an aqueous sample. The use of μSPE can lead to improved assay sensitivity and lower limits of detection. austinpublishinggroup.com

Chiral Stationary Phase HPLC for Enantiomeric Excess Determination

Since this compound possesses a chiral center at the 3-position, the separation of its enantiomers is essential for stereospecific studies. Chiral Stationary Phase (CSP) HPLC is the most common and effective method for determining the enantiomeric excess (ee) of chiral compounds. researchgate.netnih.govmdpi.com

CSPs are designed with chiral selectors that interact differently with the two enantiomers, leading to different retention times and thus, their separation. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used due to their broad enantioselectivity. nih.govresearchgate.net The separation is typically achieved under normal-phase, polar organic, or reversed-phase conditions, and the choice of mobile phase is critical for achieving optimal resolution. researchgate.net By integrating the peak areas of the two enantiomers, the enantiomeric excess can be accurately calculated.

X-ray Crystallography for Absolute Stereochemistry and Molecular Structure Determination

As of the latest available research, specific X-ray crystallographic data for this compound has not been reported in publicly accessible scientific literature. The determination of the absolute stereochemistry and the precise three-dimensional molecular structure of this compound by single-crystal X-ray diffraction has not been documented.

X-ray crystallography is a powerful analytical technique that provides definitive information on the spatial arrangement of atoms within a crystalline solid. wikipedia.org The process involves irradiating a single crystal of a compound with an X-ray beam and analyzing the resulting diffraction pattern. nih.gov This pattern is dependent on the crystal's internal structure, allowing for the calculation of electron density maps and, consequently, the determination of atomic positions, bond lengths, and bond angles with high precision. azolifesciences.com

For a chiral molecule like this compound, which possesses a stereocenter, X-ray crystallography of a suitable crystalline derivative (e.g., through reaction with a chiral resolving agent of known absolute configuration) would be the definitive method to establish its absolute stereochemistry. This technique, known as the Bijvoet method, relies on the anomalous scattering of X-rays by certain atoms to determine the absolute configuration of the molecule.

While crystallographic data for the specific compound this compound is not available, the general principles of the technique would apply. A successful crystallographic analysis would yield precise data on the conformation of the molecule in the solid state, including the torsion angles defining the orientation of the phenyl and methylidene groups relative to the chiral center.

Researchers seeking to perform such an analysis would first need to obtain a high-quality single crystal of this compound or a suitable crystalline derivative. wikipedia.org The crystal would then be mounted on a diffractometer and exposed to a monochromatic X-ray beam. The collection and analysis of the diffraction data would subsequently allow for the elucidation of its detailed molecular structure.

Until such a study is conducted and published, the absolute stereochemistry and precise solid-state structure of this compound remain undetermined by this definitive method.

Applications in Organic Synthesis and As Key Building Blocks

Role as Versatile Synthons for Complex Molecular Architectures

No published research details the use of 2-Methylidene-3-phenylbutanal as a versatile synthon for the construction of complex molecular architectures.

Precursors for Chiral Molecules and Enantiopure Compounds

There is no available literature on the application of this compound as a precursor for the synthesis of chiral molecules or enantiopure compounds.

Intermediates in the Construction of Polyfunctional Organic Scaffolds

Information regarding the role of this compound as an intermediate in building polyfunctional organic scaffolds is absent from the scientific literature.

Utility in Cascade Reactions and Multicomponent Transformations

There are no documented examples of this compound being utilized in cascade reactions or multicomponent transformations.

Development of Novel Catalytic Systems for Further Functionalization and Derivatization

The development of specific catalytic systems for the functionalization and derivatization of this compound has not been reported in the available scientific literature.

Future Directions and Emerging Research Avenues

Development of More Sustainable and Environmentally Benign Synthetic Protocols

The development of green and sustainable synthetic methods is a paramount goal in modern chemistry. For the synthesis of α,β-unsaturated aldehydes, research is moving away from stoichiometric reagents and harsh conditions toward catalytic, atom-economical processes that minimize waste and utilize renewable resources.

One promising approach involves the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused. For instance, solid base catalysts like Hβ zeolites have been successfully employed for the synthesis of α,β-unsaturated ketones from alkynes and aldehydes under solvent-free conditions, a strategy that could be adapted for aldehyde synthesis. mit.edursc.org Similarly, the use of basic zeolites in Knoevenagel condensations demonstrates the potential for recyclable catalysts that reduce corrosive waste and simplify product purification. nih.gov Another innovative direction is the use of catalysts derived from agro-waste, which aligns with the principles of a circular economy by transforming waste into valuable chemical tools. nih.gov

Microwave-assisted organic synthesis (MAOS) also presents a significant opportunity for developing more environmentally friendly protocols. nih.gov Microwave irradiation can dramatically reduce reaction times, often leading to higher yields and cleaner reactions with fewer byproducts compared to conventional heating methods. nih.gov The application of solvent-free, microwave-assisted Knoevenagel condensations for producing α,β-unsaturated compounds showcases a powerful green chemistry approach that is both rapid and efficient. nih.gov

Table 7.1: Comparison of Sustainable Synthetic Protocols for α,β-Unsaturated Aldehydes

Synthetic Strategy Key Features Advantages
Heterogeneous Catalysis (Zeolites) Utilizes solid acid/base catalysts; reactions can often be run under solvent-free conditions. mit.edunih.gov Catalyst is easily recoverable and reusable; reduces corrosive and toxic waste; simplifies product purification. nih.gov
Microwave-Assisted Synthesis Employs microwave irradiation for rapid heating. nih.gov Drastically reduced reaction times; improved yields; cleaner reaction profiles; potential for solvent-free conditions. nih.gov
Agro-Waste Derived Catalysts Uses extracts from agricultural waste as catalysts for condensation reactions. nih.gov Utilizes renewable resources; promotes a circular economy; environmentally benign. nih.gov

Exploration of Novel Catalytic Systems (e.g., Flow Chemistry, Photocatalysis, Electrocatalysis) for 2-Methylidene-3-phenylbutanal Synthesis and Transformations

The exploration of novel catalytic systems is set to revolutionize the synthesis and subsequent transformations of compounds like this compound. These advanced technologies offer unprecedented control over reaction conditions, safety, and efficiency.

Flow Chemistry: Continuous-flow synthesis offers significant advantages over traditional batch processing, particularly for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters. rsc.orgsemanticscholar.org By performing reactions in microreactors or coiled tubes, flow systems provide superior heat and mass transfer, leading to improved yields, selectivity, and safety. rsc.orgsemanticscholar.org This technology is ideal for scaling up the production of fine chemicals and allows for the seamless integration of multiple reaction, purification, and analysis steps into a fully automated sequence. rsc.org

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for forging new chemical bonds under exceptionally mild conditions. This approach can be harnessed for various transformations of α,β-unsaturated carbonyl compounds. For example, organocatalytic, aerobic oxidation reactions promoted by visible light can synthesize α,β-unsaturated aldehydes from silyl (B83357) enol ethers using inexpensive organic dyes as photosensitizers. rsc.org Furthermore, the combination of photoredox catalysis with organocatalysis enables novel transformations such as the direct β-alkylation of saturated aldehydes, creating new pathways to functionalized products. thieme-connect.de Enantioselective radical hydroacylation of α,β-unsaturated carbonyls has also been achieved using photocatalysis, opening doors to chiral molecules that were previously difficult to access. researchgate.net

Electrocatalysis: Electrosynthesis represents a sustainable and powerful alternative to conventional redox reactions, using electricity as a traceless reagent. Recent advancements have demonstrated the selective synthesis of α,β-unsaturated aldehydes from allylic alcohols using electrochemically generated hydrogen peroxide, which is produced on-demand from water. nih.govyoutube.com This method avoids the transportation and storage of concentrated H2O2 and enhances process safety. nih.gov Tandem electrochemical-chemical catalysis strategies are also being developed to achieve alcohol electrooxidation at industrially relevant current densities, facilitating scalable and efficient aldehyde synthesis. thieme-connect.de Moreover, direct electrochemical desaturation provides a pathway to α,β-unsaturated carbonyls from their saturated precursors, avoiding the need for transition metals or stoichiometric chemical oxidants. nih.gov

Table 7.2: Novel Catalytic Systems for Transformations of α,β-Unsaturated Carbonyls

Catalytic System Principle Potential Applications for this compound
Flow Chemistry Reactions are performed continuously in a reactor system. rsc.org Improved safety for exothermic reactions, facile scalability, automation of multi-step syntheses. rsc.orgrsc.org
Photocatalysis Uses light to excite a catalyst, initiating chemical reactions. rsc.org C-C and C-X bond formation under mild conditions, enantioselective radical additions, aerobic oxidations. rsc.orgresearchgate.net
Electrocatalysis Uses electrical current to drive redox reactions. nih.gov Sustainable oxidation of allylic alcohol precursors, synthesis via in-situ generated reagents (e.g., H2O2), direct desaturation. nih.govnih.govyoutube.com

Advanced Computational Modeling for Predictive Synthesis and Reactivity Design

Computational chemistry has become an indispensable tool for modern synthetic planning and catalyst design. Density Functional Theory (DFT) calculations and other modeling techniques provide deep mechanistic insights that can guide the development of new reactions and predict their outcomes. researchgate.netnih.gov

For α,β-unsaturated systems, DFT studies can elucidate the complex interplay of electronic and steric factors that govern reactivity. For example, computational analysis helps to understand the regioselectivity of nucleophilic attacks (1,2- vs. 1,4-addition), the mechanism of catalytic cycles like hydroboration, and the nature of superelectrophilic activation in superacids. rsc.orgresearchgate.netrsc.org Such understanding is critical for designing reactions that favor a desired isomer or product.

A particularly exciting frontier is the development of predictive models for regioselectivity in C-H functionalization reactions. rsc.orgarxiv.org By analyzing the electronic properties of substrates and the energetics of reaction intermediates, computational methods can predict which C-H bond in a complex molecule is most likely to react. rsc.orgarxiv.orgacs.org These predictive tools, sometimes powered by machine learning, can significantly reduce the amount of empirical screening required, accelerating the discovery of novel transformations for molecules like this compound. acs.org

Integration of Biocatalysis for Enantioselective and Green Transformations

Biocatalysis offers a powerful approach for performing highly selective and environmentally friendly chemical transformations. Enzymes operate under mild conditions (aqueous media, ambient temperature, and pressure) and can catalyze reactions with exquisite chemo-, regio-, and stereoselectivity.

For the synthesis of chiral molecules derived from α,β-unsaturated aldehydes, engineered enzymes are showing immense promise. For instance, a mutant of the enzyme 4-oxalocrotonate tautomerase (4-OT) has been shown to catalyze asymmetric Michael additions of nitromethane (B149229) to various α,β-unsaturated aldehydes, producing valuable γ-nitroaldehydes with very high enantiopurity. acs.org These products are precursors to biologically active compounds such as γ-aminobutyric acids. acs.org

Enzymatic cascade reactions, where multiple transformations are carried out in a single pot, further enhance the efficiency and sustainability of biocatalysis. A cascade combining an alcohol dehydrogenase and an NADPH oxidase can achieve the efficient whole-cell oxidation of α,β-unsaturated alcohols to their corresponding aldehydes. nih.gov The integration of biocatalysis with other catalytic methods, such as transition metal catalysis or electrocatalysis, is creating powerful hybrid systems for dynamic kinetic resolutions and other advanced enantioselective transformations. mdpi.com

Table 7.4: Biocatalytic Approaches for Enantioselective Transformations Relevant to α,β-Unsaturated Aldehydes

Biocatalytic Strategy Enzyme/System Example Transformation Key Advantage
Asymmetric Michael Addition Engineered 4-oxalocrotonate tautomerase (4-OT). acs.org Addition of nitromethane to α,β-unsaturated aldehydes. acs.org High enantioselectivity (up to >99:1 e.r.); access to chiral γ-nitroaldehydes. acs.org
Selective Oxidation Alcohol dehydrogenase (ADH) and NADPH oxidase cascade. nih.gov Oxidation of α,β-unsaturated alcohols to α,β-unsaturated aldehydes. nih.gov High selectivity, avoids overoxidation, operates in whole-cell systems. nih.gov
Hybrid Catalysis Chemoenzymatic or electrobiocatalytic cascades. mdpi.com Dynamic kinetic resolution, multi-step enantioselective synthesis. mdpi.com Combines the advantages of different catalysis types for complex transformations. mdpi.com

Expanding the Scope of C-H Functionalization Strategies for α,β-Unsaturated Aldehydes

Direct C-H functionalization is a transformative strategy in organic synthesis that allows for the modification of molecular scaffolds without the need for pre-installed functional groups. This approach enhances atom and step economy, providing powerful new retrosynthetic disconnections.

For α,β-unsaturated aldehydes, C-H functionalization can be envisioned at several positions. The direct α-functionalization of the vinylic C-H bond is an established area, with methods like the copper(I)-catalyzed α-trifluoromethylation of α,β-unsaturated carbonyl compounds providing access to valuable fluorinated building blocks.

A more recent and challenging frontier is the functionalization of C(sp³)–H bonds at positions remote from the primary functional group. The development of transient directing groups (TDGs) has enabled the palladium-catalyzed β-methylene C–H arylation of linear aliphatic aldehydes. This strategy involves the reversible formation of an imine that directs a metal catalyst to a specific C–H bond, which is then cleaved and functionalized. Applying and adapting such strategies to functionalize the allylic or other C-H bonds within the 3-phenylbutyl moiety of this compound would open up a vast new chemical space for derivatization, allowing for the late-stage modification of complex molecular structures.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.